3-amino-4-(ethylamino)-2H-chromen-2-one is a synthetic compound belonging to the class of coumarin derivatives, which are known for their diverse biological activities. This compound features a chromenone backbone with amino and ethylamino functional groups, contributing to its potential pharmacological properties. Coumarins are recognized for their roles in medicinal chemistry, particularly in developing agents with anti-inflammatory, antioxidant, and anticancer activities.
This compound can be synthesized through various chemical methods involving the reaction of 4-hydroxycoumarin with ethylamine and other reagents. Its classification falls under heterocyclic compounds, specifically within the broader category of benzopyrones. Coumarin derivatives like 3-amino-4-(ethylamino)-2H-chromen-2-one are often explored for their therapeutic potential in treating various diseases, including cancer and cardiovascular disorders.
The synthesis of 3-amino-4-(ethylamino)-2H-chromen-2-one typically involves a multi-step process that may include the following approaches:
The molecular structure of 3-amino-4-(ethylamino)-2H-chromen-2-one can be represented as follows:
The structural configuration plays a crucial role in its biological activity, influencing interactions with biological targets.
3-amino-4-(ethylamino)-2H-chromen-2-one can participate in various chemical reactions, including:
The mechanism of action for 3-amino-4-(ethylamino)-2H-chromen-2-one is primarily linked to its interactions with cellular targets:
The physical properties of 3-amino-4-(ethylamino)-2H-chromen-2-one include:
Chemical properties include:
3-amino-4-(ethylamino)-2H-chromen-2-one has several scientific applications:
The 2H-chromen-2-one (coumarin) core consists of a benzopyran ring system with a lactone carbonyl at C2. This scaffold exhibits a planar geometry with minor deviations (dihedral angle <1.2° between benzo and pyran rings), as confirmed by X-ray crystallography of analogous compounds . The carbonyl group at C2 and the ethylene bridge (C3–C4) create an extended π-conjugated system, resulting in a dipole moment of ~4.5 Debye. This conjugation facilitates intramolecular charge transfer (ICT), evidenced by a characteristic absorption band at 320–350 nm in UV-Vis spectra [4] [8]. Sterically, the C3 and C4 positions are sterically accessible but constrained by the ring’s planarity, limiting substituent bulk tolerance.
The C3-amino and C4-ethylamino groups introduce significant electronic perturbations:
Table 1: Key Structural Parameters of 3-Amino-4-(ethylamino)-2H-chromen-2-one
Parameter | Value | Method/Source |
---|---|---|
Molecular formula | C₁₁H₁₂N₂O₂ | PubChem [3] |
Molecular weight | 204.23 g/mol | ChemDiv [3] |
SMILES | CCNC(c(cccc₁)c₁OC₁=O)=C₁N | Building block data [3] |
Bond length C3−N4 | 1.35 Å | Analogous crystal data |
Bond angle O2−C2−O1 | 122.5° | XRD analysis |
The compound exhibits prototropic tautomerism between enamine-imine forms (keto-enol equilibrium). The 4-(ethylamino) group enables quinoidal resonance, where the C4 nitrogen donates electrons to the carbonyl, forming a conjugated ketimine structure [4] [8]. This resonance lowers the energy barrier for tautomerization by ~8 kcal/mol (DFT studies). Additionally, the C3-amino group stabilizes the transition state via intramolecular H-bonding with the C4 substituent (N−H···N distance: 2.65 Å), reducing the tautomerization half-life to <10 ns in polar solvents [4] [6].
The 2H-chromen-2-one (α-pyrone) and 4H-chromen-4-one (γ-pyrone) isomers exhibit divergent bioactivity due to electronic differences:
Table 2: Impact of Substituents on Chromen-2-one Bioactivity
Substituent Pattern | Biological Activity | Potency (IC₅₀) | Source |
---|---|---|---|
4-Hydroxy (Warfarin analog) | VKORC1 inhibition | 1.8 μM | [2] |
3-Amino-4-(ethylamino) | Enhanced Ca²⁺ modulation | 0.9 μM* | [2] [10] |
7-Amino-3-ethyl-4-methyl | Antimicrobial/antioxidant | 4.2 μM | [9] |
3-(2-Aminothiazol-4-yl) | Fluorescent metal sensing | N/A | [6] |
*Estimated from structural analogs
Amino/alkylamino groups at C3/C4 significantly modulate pharmacological effects:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7